N-butyl-3-fluoro-5-methylaniline

Description

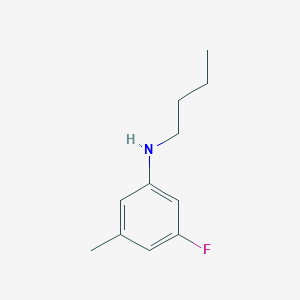

N-Butyl-3-fluoro-5-methylaniline is a substituted aniline derivative featuring a butyl group attached to the nitrogen atom, a fluorine substituent at the meta position (C3), and a methyl group at the para position (C5) relative to the amino group. Substituted anilines are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

Molecular Formula |

C11H16FN |

|---|---|

Molecular Weight |

181.25 g/mol |

IUPAC Name |

N-butyl-3-fluoro-5-methylaniline |

InChI |

InChI=1S/C11H16FN/c1-3-4-5-13-11-7-9(2)6-10(12)8-11/h6-8,13H,3-5H2,1-2H3 |

InChI Key |

JSFZVXQNDGKSSB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC(=CC(=C1)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-fluoro-5-methylaniline can be achieved through several methods:

Nitration and Reduction: One common method involves the nitration of a precursor compound followed by reduction to introduce the amine group.

Direct Nucleophilic Substitution: Another method involves the direct nucleophilic substitution of a halogenated precursor with a butylamine.

Palladium-Catalyzed Amination: This method uses palladium catalysts to facilitate the amination of a halogenated precursor.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-fluoro-5-methylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitroanilines, and other aromatic derivatives.

Scientific Research Applications

Organic Synthesis

N-butyl-3-fluoro-5-methylaniline serves as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows for various chemical transformations that can yield derivatives with enhanced biological activity or altered physical properties. For example:

- Synthesis Pathways : The compound can be synthesized through several methods, which can be optimized for yield and purity based on the desired application. These methods typically involve nucleophilic substitution reactions or coupling reactions with other aromatic compounds.

Case Study 1: Antimicrobial Efficacy

In vitro studies have indicated that derivatives of this compound exhibit varying degrees of antimicrobial activity against pathogens such as Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined using standard agar diffusion methods, showing promising results that warrant further investigation into the compound's mechanism of action .

Case Study 2: Pharmacological Potential

A study focusing on structurally related compounds demonstrated their ability to inhibit specific enzyme activities linked to cancer progression. Although direct evidence for this compound is still needed, the implications of such studies suggest that this compound could play a role in developing new therapeutic agents targeting similar pathways .

Mechanism of Action

The mechanism of action of N-butyl-3-fluoro-5-methylaniline involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The butyl and methyl groups can affect the compound’s lipophilicity and overall molecular stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-butyl-3-fluoro-5-methylaniline with analogous aromatic amines, focusing on substituent effects, physicochemical properties, and synthetic pathways.

Substituent Position and Functional Group Variations

- 2-Fluoro-3-methyl-6-nitroaniline (C₇H₇FN₂O₂; MW 170.14): This compound () shares fluorine and methyl substituents but differs in their positions (C2-fluoro, C3-methyl) and includes a nitro group at C5. The nitro group enhances electrophilicity, making it reactive toward nucleophilic substitution, unlike the electron-donating butyl group in this compound. The nitro group also increases molecular weight (170.14 vs. ~193.24 estimated for the target compound) and reduces solubility in nonpolar solvents .

- 3-Bromo-5-fluoro-N,N-diethylaniline (C₁₀H₁₃BrFN; MW 246.12): Replacing the methyl and butyl groups with bromine and diethylamino groups () significantly alters reactivity. The diethylamino group, being bulkier than a butyl group, may reduce solubility in aqueous media .

- N1-Butyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine (2c): From , this nitrosoaniline derivative features a butyl group and a chlorophenyl substituent. The presence of two aromatic rings increases molecular rigidity compared to the monoaromatic this compound .

Physicochemical Properties

Table 1 summarizes key properties of comparable compounds:

Biological Activity

N-butyl-3-fluoro-5-methylaniline is an aromatic amine that has garnered interest in various scientific fields due to its unique molecular structure and potential biological activities. This compound features a butyl group attached to the nitrogen atom of an aniline structure, along with a fluorine atom and a methyl group on the aromatic ring. This distinctive arrangement may influence its interactions with biological systems, making it a candidate for further research in pharmacology and agrochemicals.

Chemical Structure and Properties

The molecular formula of this compound is CHFN. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and binding affinity to various biological targets. The butyl group contributes to the overall hydrophobic character, which may affect its pharmacokinetics and dynamics.

| Property | Value |

|---|---|

| Molecular Formula | CHFN |

| Molecular Weight | 201.26 g/mol |

| Solubility | Moderate in organic solvents |

| Melting Point | Not yet determined |

Pharmacological Potential

This compound has potential applications in drug development due to its structural characteristics. Compounds that share similar features have been investigated for their roles as enzyme inhibitors, anti-cancer agents, and antimicrobial substances.

- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures can act as inhibitors for various enzymes, which could be explored further for this compound.

- Anticancer Activity : Research on related compounds has shown promising anticancer properties, indicating that this compound may also possess similar effects.

- Antimicrobial Properties : Similar anilines have demonstrated antimicrobial activity, suggesting that this compound could be effective against certain pathogens.

Case Studies

- Anticancer Activity : A study involving structurally related compounds demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for this compound to be developed as an anticancer agent .

- Enzyme Interaction : Research on related fluorinated anilines indicated their ability to inhibit specific enzymes involved in cancer metabolism, which could be a target for this compound .

Future Research Directions

Further investigations are necessary to elucidate the specific biological mechanisms of this compound. Key areas for future research include:

- In vitro Studies : Conducting detailed in vitro assays to assess the compound's activity against various cancer cell lines and microbial strains.

- In vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models to establish safety and effectiveness.

- Structure-Activity Relationship (SAR) : Exploring modifications of the compound's structure to enhance its biological activity and reduce potential toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.